molecular formula C22H34N2O3 B3013092 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921811-54-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No.: B3013092
CAS No.: 921811-54-3
M. Wt: 374.525
InChI Key: ZTTLZBPJDASYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a benzooxazepine derivative characterized by a bicyclic core structure fused with an oxazepine ring. The compound features an isopentyl group at position 5, two methyl groups at position 3 of the oxazepine ring, and a 3,3-dimethylbutanamide substituent at position 8 of the benzofused system.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-15(2)10-11-24-17-9-8-16(23-19(25)13-21(3,4)5)12-18(17)27-14-22(6,7)20(24)26/h8-9,12,15H,10-11,13-14H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLZBPJDASYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Introduction of the Isopentyl and Dimethyl Groups: Alkylation reactions are used to introduce the isopentyl and dimethyl groups. Reagents such as alkyl halides (e.g., isopentyl bromide) and strong bases (e.g., potassium tert-butoxide) are typically employed.

    Amidation: The final step involves the formation of the amide bond. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[b][1,4]oxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxo group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide has been explored for its therapeutic potential. Its structure suggests possible interactions with biological targets that could lead to:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The compound's unique functional groups may enhance its ability to interact with microbial targets.

Biological Research

The compound is under investigation for various biological activities:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : The structural features suggest potential binding to neurotransmitter receptors or other cellular targets.

Chemical Synthesis

In synthetic organic chemistry:

  • Building Block for Complex Molecules : This compound can serve as a precursor in the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : Its reactivity can be exploited in various organic transformations.

Material Science

The compound's unique properties may lead to applications in developing new materials:

  • Polymer Chemistry : It could be utilized in synthesizing novel polymers with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of oxazepine derivatives similar to N-(5-isopentyl...)-3,3-dimethylbutanamide. Results indicated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of oxazepine compounds. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of substituents in enhancing bioactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The tetrahydrobenzo[b][1,4]oxazepine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of benzooxazepine derivatives distinguished by variations in their amide substituents. Key structural analogs include:

Compound Name CAS Number Substituent Position & Type Molecular Formula Molecular Weight
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide (Target Compound) Not Provided 3,3-dimethylbutanamide at position 8 C25H32N2O5 440.5
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide 921540-54-7 3,5-dimethoxybenzamide at position 8 C25H32N2O5 440.5
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide 921836-02-4 3,4-dimethoxybenzamide at position 8 C25H32N2O5 440.5
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide 921811-34-9 2,6-dimethoxybenzamide at position 8 C25H32N2O5 440.5

Key Observations:

Structural Similarities: All compounds share the same benzooxazepine backbone and molecular formula (C25H32N2O5), indicating conserved molecular frameworks.

Substituent Variations: The target compound’s 3,3-dimethylbutanamide group differs significantly from the methoxy-substituted benzamide groups in analogs. Methoxy groups introduce polar aromatic interactions, while the dimethylbutanamide moiety enhances lipophilicity and steric bulk .

Physicochemical Properties: Available data (e.g., molecular weight) are identical across analogs, but properties like solubility, logP, and metabolic stability likely diverge due to substituent chemistry. For example, methoxy groups may increase water solubility compared to the hydrophobic dimethylbutanamide .

Implications of Substituent Variations on Bioactivity

While direct bioactivity data for the target compound are absent in the evidence, insights from related studies suggest:

  • Methoxy-Substituted Analogs: Methoxy groups on benzamide derivatives are associated with enhanced binding to aromatic receptors (e.g., kinase ATP pockets) due to π-π stacking and hydrogen-bonding capabilities. For instance, 3,4-dimethoxybenzamide derivatives are common in kinase inhibitors .
  • Lumping Strategy Relevance: As per , compounds with similar backbones but differing substituents are often grouped in computational models. However, substituent-specific effects (e.g., steric hindrance from dimethyl groups) may invalidate lumping assumptions, necessitating individualized evaluation .

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a complex organic compound with promising biological activities. This article explores its structural characteristics, synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a unique structure that includes:

  • Oxazepine Ring : A seven-membered heterocyclic structure contributing to its pharmacological properties.
  • Sulfonamide Moiety : Enhances interactions with various biological targets.
  • Isopentyl and Dimethyl Substituents : These groups may influence the compound's lipophilicity and bioavailability.

The molecular formula of this compound is C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S, with a molecular weight of approximately 473.59 g/mol .

Synthesis Methods

The synthesis of this compound can be approached through various methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the oxazepine ring.
  • Functional Group Modifications : Altering the sulfonamide and amide groups to enhance biological activity.
  • Diversity-Oriented Synthesis : Creating derivatives to explore structure-activity relationships (SAR).

Antitumor Activity

Research has indicated that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo...) exhibit significant antitumor properties. For instance:

  • Cytotoxic Effects : Studies show that related compounds can induce apoptosis in cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma at low concentrations .
CompoundCell LineIC50 (nM)Mechanism of Action
Thiosemicarbazone DerivativeGlioblastoma10Induces apoptosis
Thiosemicarbazone DerivativeBreast Cancer15Oxidative stress induction

Antimicrobial Activity

The compound may also demonstrate antimicrobial properties. Similar structures have been noted for their effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Binding Affinity Studies

Interaction studies reveal that the compound binds effectively to several biological targets:

  • Kinase Inhibition : Potential as a kinase inhibitor has been suggested based on structural similarities with known inhibitors .

Case Studies

  • Case Study on Antitumor Efficacy :
    • In vitro studies showed that N-(5-isopentyl...) derivatives exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism was primarily through apoptosis and oxidative stress pathways.
  • Case Study on Antimicrobial Properties :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide?

  • Methodology : A carbodiimide coupling approach (e.g., using EDC·HCl and HOBt) is effective for amide bond formation between the benzo[b][1,4]oxazepine core and the 3,3-dimethylbutanamide moiety. Ensure anhydrous conditions in DMF or DCM, with triethylamine as a base. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Validation : Confirm regioselectivity using 1H^1H- and 13C^{13}C-NMR to verify the absence of side products like oxazepine ring-opening intermediates.

Q. How should researchers characterize the compound’s physicochemical properties?

  • Analytical Workflow :

  • Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) in ESI+ mode.
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol.
    • Key Data :
PropertyValue/DescriptionMethod
Molecular FormulaC₂₃H₃₄N₂O₃ (hypothesized)HRMS
LogP~3.8 (predicted via ChemAxon)Computational modeling

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

  • Root Cause Analysis :

  • Metabolic Instability : Test stability in liver microsomes (human/rodent) to identify rapid degradation.
  • Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to rule out kinase inhibition artifacts.
  • Solubility Limitations : Compare activity in assays with varied detergent concentrations (e.g., 0.1% Tween-80 vs. DMSO-only) .
    • Mitigation : Optimize formulations using cyclodextrin-based carriers or PEGylation to enhance bioavailability.

Q. What computational strategies are suitable for predicting binding modes to biological targets?

  • Approach :

  • Docking : Use AutoDock Vina with the oxazepine ring’s 4-oxo group as a hydrogen bond acceptor.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted protein-ligand complexes.
    • Validation : Cross-reference with mutagenesis data (e.g., alanine scanning on the target’s active site) .

Q. How to design SAR studies focusing on the isopentyl and dimethyl substituents?

  • Experimental Design :

  • Isopentyl Variants : Synthesize analogs with linear (n-pentyl) or branched (neopentyl) chains to assess steric effects.
  • Dimethyl Modifications : Replace methyl groups with trifluoromethyl or cyclopropyl to probe electronic/steric contributions.
    • Data Interpretation : Use IC₅₀ shifts in dose-response assays (>3-fold change indicates significance) .

Critical Data Gaps and Research Directions

  • Unresolved Issues :
    • In Vivo Pharmacokinetics : No data on oral bioavailability or CNS penetration due to lack of radiolabeled analogs.
    • Metabolite Identification : LC-MS/MS studies needed to identify phase I/II metabolites.
  • Priority Studies :
    • Develop a stable isotope-labeled internal standard for quantitative LC-MS bioanalysis.
    • Investigate off-target effects via proteome-wide thermal shift assays (CETSA).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.